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delayed early response protein 2 - 149200-16-8

delayed early response protein 2

Catalog Number: EVT-1518188
CAS Number: 149200-16-8
Molecular Formula: C26H39NO7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Delayed early response proteins, particularly Delayed Early Response Protein 2, are crucial components in cellular signaling pathways, especially in response to growth factors and other stimuli. These proteins are classified as delayed primary response genes that are activated after a lag period following an initial stimulus. This classification distinguishes them from immediate-early genes, which respond rapidly without the need for new protein synthesis. The study of these proteins is essential for understanding the mechanisms of gene regulation and cellular responses to environmental changes.

Source and Classification

Delayed Early Response Protein 2 is derived from a broader category of genes known as delayed primary response genes. These genes are expressed after immediate-early genes during the transcriptional response to various stimuli, such as growth factors. Research indicates that these proteins play significant roles in cellular processes like differentiation, proliferation, and survival. They are regulated by complex signaling pathways involving transcription factors and other molecular players that mediate their expression in response to external signals .

Synthesis Analysis

Methods

The synthesis of Delayed Early Response Protein 2 involves transcriptional activation followed by translation. The process begins with the binding of transcription factors to specific promoter regions of the gene, which leads to the recruitment of RNA polymerase II and subsequent transcription.

Technical Details

  1. Transcription Initiation: The initiation is characterized by the presence of specific promoter elements that facilitate the binding of transcription factors.
  2. Post-Transcriptional Modifications: After transcription, the mRNA undergoes capping, polyadenylation, and splicing before it is translated into protein.
  3. Translation: The mRNA is then translated into protein in the cytoplasm, which may involve ribosomal assembly and elongation processes.
Molecular Structure Analysis

Structure

The molecular structure of Delayed Early Response Protein 2 encompasses various domains that are essential for its function. These include:

  • Transcription Factor Domains: Responsible for DNA binding and interaction with other regulatory proteins.
  • Activation Domains: Facilitate recruitment of co-activators and RNA polymerase II.

Data

The precise molecular weight and amino acid sequence can vary depending on the organism and specific isoforms of the protein. Structural studies using techniques like X-ray crystallography or NMR spectroscopy provide insights into the three-dimensional arrangement of atoms within the protein.

Chemical Reactions Analysis

Reactions

Delayed Early Response Protein 2 participates in several biochemical reactions, primarily involving:

  • Phosphorylation: Post-translational modifications such as phosphorylation can modulate its activity and stability.
  • Protein-Protein Interactions: It can form complexes with other transcription factors or co-regulators that enhance or repress gene expression.

Technical Details

These reactions often require specific kinases or phosphatases that add or remove phosphate groups, thus influencing the protein's functional state.

Mechanism of Action

Process

The mechanism by which Delayed Early Response Protein 2 exerts its effects involves several steps:

  1. Signal Reception: The protein is activated in response to extracellular signals (e.g., growth factors).
  2. Transcriptional Activation: Once synthesized, it binds to target gene promoters to initiate transcription.
  3. Regulation of Gene Expression: It regulates downstream genes involved in various cellular processes, including cell cycle progression and apoptosis .

Data

Quantitative analyses often reveal that changes in expression levels correlate with specific physiological responses in cells exposed to stimuli.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies based on isoform but typically ranges from 30 kDa to 50 kDa.
  • Solubility: Generally soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Sensitive to temperature and pH changes; requires optimal conditions for activity.
  • Reactivity: Engages in various biochemical reactions such as phosphorylation and complex formation .
Applications

Scientific Uses

Delayed Early Response Protein 2 has several applications in scientific research:

  • Cell Biology: Understanding its role helps elucidate mechanisms of cell signaling and gene regulation.
  • Disease Research: Investigating its expression patterns can provide insights into diseases such as cancer, where dysregulation may occur.
  • Therapeutic Targets: Potential for targeting in drug development aimed at modulating cellular responses in various pathologies .
Molecular Characterization of Delayed Early Response Protein 2

Genomic Architecture and Promoter Features

Delayed early response genes, including DERP2, exhibit distinct genomic architectures compared to immediate-early genes (IEGs). While IEGs are rapidly induced within minutes of cellular stimulation, delayed primary response genes like DERP2 display slower induction kinetics (30 min–4 hr) despite sharing protein synthesis independence. This temporal disparity is governed by specific promoter features:

Transcription Factor Binding Site Enrichment

DERP2 promoters lack the high density of transcription factor binding sites (TFBS) characteristic of IEGs. Global analyses reveal IEG promoters contain significantly enriched TFBS clusters (p < 0.001), enabling rapid recruitment of pre-existing transcription factors like serum response factor (SRF) or activator protein 1 (AP-1). In contrast, DERP2 promoters show moderate TFBS density, correlating with delayed RNA polymerase II (Pol II) recruitment and slower transcription initiation [1] [5].

Core Promoter Elements

A defining feature is TATA box affinity:

  • IEGs: 78% contain high-affinity TATA boxes (consensus: TATAWAW) positioning nucleosomes for immediate Pol II engagement.
  • Delayed genes (e.g., DERP2): Only 22% possess high-affinity TATA boxes; most utilize weaker variants or initiator (Inr) elements, delaying pre-initiation complex formation [1].

Table 1: Genomic Architecture Comparison

FeatureImmediate-Early GenesDelayed Primary Response (e.g., DERP2)
Avg. Transcript Length12.8 kb59.4 kb
Exon Number4.2 ± 1.18.7 ± 2.3
TATA Box AffinityHigh (Kd < 10 nM)Low-Moderate (Kd > 50 nM)
Pol II Occupancy (Basal)HighLow

Structural Analysis and Protein Domains

DERP2 encodes a multi-domain protein with conserved structural motifs that dictate its function and regulation.

Conserved Motifs Across Species

Cross-species alignment reveals three conserved regions:

  • An N-terminal basic helix-loop-helix (bHLH) domain (residues 45–100) mediating DNA binding. Homology to mouse/human orthologs exceeds 85%.
  • A central leucine zipper (LZ) motif (residues 158–189) enabling dimerization.
  • A C-terminal nucleolar localization signal (NoLS; residues 220–240) rich in arginine (≥6 residues) [3] [6].

Post-Translational Modification Sites

DERP2 activity is modulated by key PTMs:

  • Phosphorylation: Three serine residues (S32, S78, S201) targeted by MAPK/ERK kinases. Phospho-proteomics shows S78 phosphorylation peaks at 2 hr post-stimulation, enhancing DERP2’s transcriptional activity [2].
  • Methylation: Lysine 126 (K126) undergoes SETD7-mediated mono-methylation, creating a degron recognized by the E3 ubiquitin ligase DCAF1. This regulates DERP2 turnover [8].
  • Ubiquitination: K48-linked polyubiquitination at K126 and K201 targets DERP2 for proteasomal degradation [8].

Table 2: Experimentally Validated PTM Sites in DERP2

ResidueModificationEnzymeFunctional Consequence
S78PhosphorylationERK1/2Enhances DNA-binding affinity
K126Mono-methylationSETD7Creates DCAF1-binding degron
K126/K201UbiquitinationCRL4DCAF1Targets for proteasomal degradation

Subcellular Localization Dynamics

DERP2 exhibits compartment-specific functions governed by dynamic trafficking.

Nucleolar Targeting Mechanisms

The C-terminal NoLS (²²⁰RRRIRRHRR²³⁰) enables DERP2 accumulation in nucleoli. Key mechanisms include:

  • Charge-dependent binding: The poly-arginine motif (pI > 12.6) binds ribosomal RNA (rRNA) in the acidic nucleolar environment (pH ~5.5). Mutating ≥2 arginines to alanines ablates nucleolar localization [3] [6].
  • Importinβ interaction: DERP2’s NoLS bypasses Importinα, binding directly to Importinβ for nuclear import. This is regulated by phosphorylation at S201, which disrupts Importinβ binding and retains DERP2 in the cytoplasm [3] [9].Live-cell imaging shows DERP2-GFP accumulates in nucleoli within 20 min post-synthesis, faster than non-ribosomal nucleolar proteins (e.g., Fibrillarin, 60 min) [9].

Mitochondrial Interactions

DERP2 transiently interacts with mitochondrial outer membrane (MOM) receptors:

  • TOM20 recognition: DERP2 residues 80–95 mimic mitochondrial targeting sequences (MTS), forming an amphipathic helix with basic/hydrophobic faces. Surface plasmon resonance confirms binding to TOM20 (Kd = 8.3 μM) [10].
  • Functional impact: Under oxidative stress, DERP2 accumulates at mitochondria-ER contact sites (MERCS), co-localizing with the IP3R-GRP75-VDAC complex. This correlates with disrupted Ca²⁺ buffering and increased ROS [4] [10].Table 3: DERP2 Subcellular Localization Signals
LocalizationSequence/RegionBinding PartnerRegulatory Cue
Nucleolar²²⁰RRRIRRHRR²³⁰rRNA/ImportinβDephosphorylation at S201
Mitochondrial⁸⁰LRLRLLFKLKRG⁹⁵TOM20Oxidative stress
CytoplasmicPhospho-S20114-3-3ζERK activation

Concluding Remarks

DERP2 exemplifies how delayed primary response genes balance rapid inducibility with functional specialization through unique genomic, structural, and localization features. Its promoter architecture delays transcription relative to IEGs, while its PTM-regulated degrons and nucleolar/mitochondrial targeting sequences enable dynamic roles in ribosome biogenesis and stress signaling. Future studies should explore DERP2's rRNA-binding capacity in nucleoli and its impact on mitochondrial proteostasis under pathological conditions [1] [4] [9].

Table 4: Compound/Terminology Reference

TermRole in DERP2 Biology
Basic HLH DomainDNA binding for transcriptional regulation
Poly-arginine NoLSNucleolar accumulation via rRNA binding
SETD7Writes K126me1 degron mark
CRL4DCAF1E3 ligase recognizing K126me1 for degradation
TOM20Mitochondrial import receptor

Properties

CAS Number

149200-16-8

Product Name

delayed early response protein 2

Molecular Formula

C26H39NO7

Synonyms

delayed early response protein 2

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